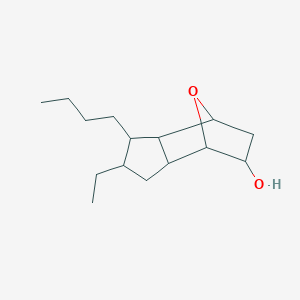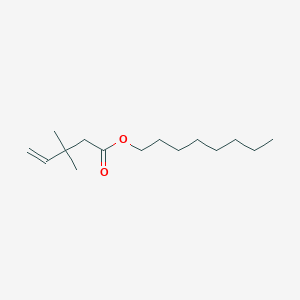
Octyl 3,3-dimethylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 3,3-dimethylpent-4-enoate: is an organic compound with the molecular formula C15H28O2 . It is an ester, characterized by the presence of an octyl group attached to the ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3,3-dimethylpent-4-enoate typically involves the esterification of 3,3-dimethylpent-4-enoic acid with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the ester from the reaction mixture. The purity of the final product is ensured through distillation and purification steps .
Chemical Reactions Analysis
Types of Reactions: Octyl 3,3-dimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used in substitution reactions.
Major Products:
Oxidation: 3,3-dimethylpent-4-enoic acid.
Reduction: Octyl alcohol and 3,3-dimethylpent-4-enol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Octyl 3,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octyl 3,3-dimethylpent-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
- Methyl 3,3-dimethylpent-4-enoate
- Ethyl 3,3-dimethylpent-4-enoate
- Propyl 3,3-dimethylpent-4-enoate
Uniqueness: Octyl 3,3-dimethylpent-4-enoate is unique due to its longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This difference in chain length can affect the compound’s solubility, reactivity, and interactions with other molecules .
Properties
CAS No. |
62394-48-3 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
octyl 3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-7-8-9-10-11-12-17-14(16)13-15(3,4)6-2/h6H,2,5,7-13H2,1,3-4H3 |
InChI Key |
KTJHFKUUAVCOGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


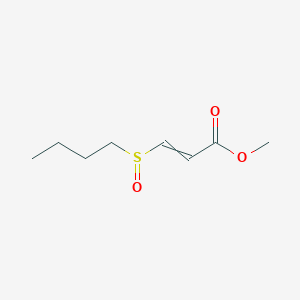


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
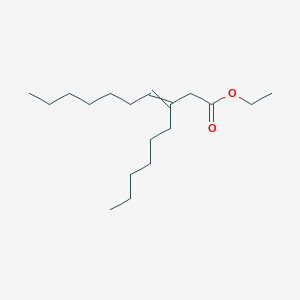
![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
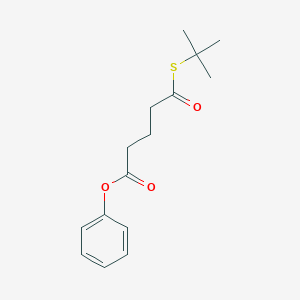
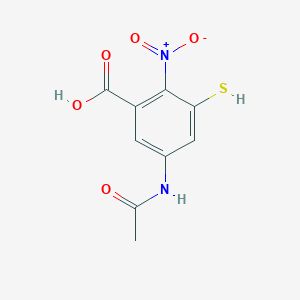
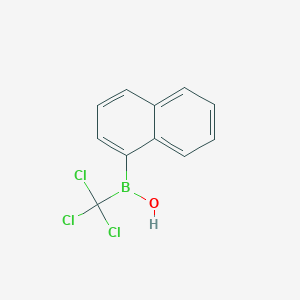
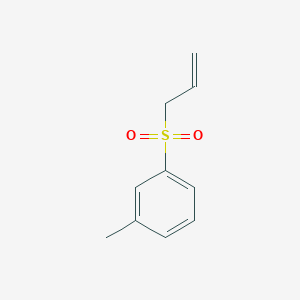
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
